ethyl 2-(2-oxoazepan-1-yl)acetate
Description
The Role of Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. researchgate.net These structures are fundamental in the field of organic synthesis and are ubiquitous in nature. Their significance stems from their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netarkat-usa.org Many biologically active molecules, including a large percentage of FDA-approved drugs, feature a nitrogen-containing heterocyclic core. researchgate.net
The versatility of these compounds in organic synthesis is due to their diverse chemical reactivity and structural variety. researchgate.net They can act as key intermediates, catalysts, or the final products in numerous chemical reactions. researchgate.net The presence of nitrogen atoms within the ring structure often imparts unique physical and chemical properties, such as the ability to form hydrogen bonds, which can be crucial for biological interactions. researchgate.net Common examples of nitrogen-containing heterocycles include five-membered rings like pyrroles and imidazoles, and six-membered rings such as pyridines and pyrimidines. researchgate.netresearchgate.net
Historical Context and Evolution of Azepane Ring Chemistry
The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a key structural motif in a variety of pharmacologically active compounds. nih.govcore.ac.uk The analogous unsaturated compound is known as azepine. acs.org The chemistry of azepanes and their derivatives has evolved significantly over the past several decades. nih.gov
Early synthetic methods often involved ring-expansion reactions of smaller, more readily available cyclic precursors. nih.govontosight.ai Over time, more sophisticated and efficient synthetic strategies have been developed to construct the azepane scaffold and its derivatives. nih.gov The interest in azepane chemistry has been largely driven by the discovery of their therapeutic potential. nih.govrsc.org Numerous compounds containing the azepane ring have been investigated for a wide range of biological activities. nih.govrsc.org As of recent reviews, over 20 drugs containing the azepane moiety have received FDA approval for treating various diseases. nih.gov
Significance of the 2-Oxoazepan-1-yl Moiety in Molecular Design
The 2-oxoazepan-1-yl moiety is a derivative of ε-caprolactam, a cyclic amide. researchgate.net The presence of the lactam group within the seven-membered ring imparts specific conformational and electronic properties to the molecule. The amide bond is a key functional group in many biological molecules and can participate in hydrogen bonding.
N-substitution on the lactam, as seen in ethyl 2-(2-oxoazepan-1-yl)acetate, provides a versatile point for chemical modification. The ethyl acetate (B1210297) group can be hydrolyzed to the corresponding carboxylic acid, N-caprolactamacetic acid, which can then be coupled with other molecules to create more complex structures. arkat-usa.orgrsc.org This makes the 2-oxoazepan-1-yl moiety a valuable scaffold in fragment-based drug design and the development of new chemical entities.
Academic Research Landscape of this compound and Related Chemical Entities
The academic research landscape for this compound itself appears to be in its nascent stages, with limited specific studies published on this particular molecule. However, significant research has been conducted on the broader class of N-substituted ε-caprolactam derivatives. researchgate.netarkat-usa.orgresearchgate.net Studies have explored the synthesis, and thermal and chemical behavior of various N-substituted caprolactams. researchgate.netarkat-usa.org For instance, N-alkylated derivatives of ε-caprolactam are typically prepared through the reaction of sodium ε-caprolactam with alkyl halides. arkat-usa.org
Research on closely related structures, such as ethyl 2-(2-oxoazepan-3-yl)acetate, indicates an interest in functionalized azepane rings. The synthesis of various other heterocyclic systems bearing an ethyl acetate group, such as those based on oxazoline, quinazoline, and piperazine, is also an active area of research, suggesting a general interest in this type of chemical architecture for potential applications in medicinal chemistry and materials science. core.ac.ukrsc.org
Scope and Objectives of Research into Azepane-Derived Compounds
The primary driving force behind research into azepane-derived compounds is their significant potential in drug discovery. nih.gov Azepane-based molecules have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial properties. nih.gov Consequently, a major objective is the design and synthesis of novel azepane analogs with enhanced therapeutic efficacy and reduced toxicity. nih.gov
A key aspect of this research involves structure-activity relationship (SAR) studies. nih.gov By systematically modifying the azepane scaffold and its substituents, researchers aim to understand how specific structural features influence biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates. The development of efficient and cost-effective synthetic routes to these complex molecules is another important objective within this field. nih.govnih.gov
Data Tables
Table 1: Chemical Compounds Mentioned
| Compound Name | IUPAC Name |
| This compound | This compound |
| ε-Caprolactam | Azepan-2-one (B1668282) |
| N-Caprolactamacetic acid | 2-(2-oxoazepan-1-yl)acetic acid |
| Ethyl 2-(2-oxoazepan-3-yl)acetate | ethyl 2-(2-oxoazepan-3-yl)acetate |
| Azepane | Azepane |
| Azepine | 1H-Azepine |
| Pyrrole | 1H-Pyrrole |
| Imidazole | 1H-Imidazole |
| Pyridine | Pyridine |
| Pyrimidine | Pyrimidine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-oxoazepan-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)8-11-7-5-3-4-6-9(11)12/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMIQCQZFWRSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409104 | |
| Record name | ethyl (2-oxoazepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61516-76-5 | |
| Record name | ethyl (2-oxoazepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2-oxoazepan-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 2 2 Oxoazepan 1 Yl Acetate and Diverse Azepane Scaffolds
Retrosynthetic Analysis of Ethyl 2-(2-oxoazepan-1-yl)acetate
A logical retrosynthetic analysis of this compound identifies two primary disconnection points, leading to readily available starting materials. The most apparent disconnection is at the ester functional group, which, through a C-O bond cleavage, retrosynthetically yields 2-(2-oxoazepan-1-yl)acetic acid and ethanol (B145695). This approach simplifies the synthesis to the preparation of the corresponding carboxylic acid.
A second, and more fundamental, disconnection involves the C-N bond between the azepane nitrogen and the acetic acid moiety. This bond cleavage points to azepan-2-one (B1668282) (commonly known as ε-caprolactam) and a two-carbon electrophile, such as ethyl haloacetate (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate), as the key precursors. This strategy is attractive due to the commercial availability and low cost of ε-caprolactam, a large-scale industrial chemical. core.ac.uk
A visual representation of these retrosynthetic disconnections is provided below:
| Target Molecule | Disconnection | Precursors |
| This compound | Ester Disconnection (C-O) | 2-(2-Oxoazepan-1-yl)acetic acid + Ethanol |
| This compound | N-Alkylation Disconnection (C-N) | Azepan-2-one + Ethyl haloacetate |
Direct Synthetic Pathways to this compound
The direct synthesis of this compound can be achieved through two primary strategies that mirror the retrosynthetic analysis: N-alkylation of azepan-2-one or esterification of the corresponding carboxylic acid derivative.
N-Alkylation Strategies Utilizing Azepan-2-one Precursors
The N-alkylation of azepan-2-one with an ethyl haloacetate is a direct and efficient method for the synthesis of this compound. This reaction typically proceeds via an SN2 mechanism, analogous to the well-established Williamson ether synthesis for the formation of ethers from alkoxides and alkyl halides. asianpubs.orgwikipedia.org
In this reaction, the nitrogen atom of the lactam must be deprotonated by a suitable base to form a nucleophilic lactamate anion. This anion then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the desired C-N bond.
Common bases employed for the deprotonation of lactams include strong bases such as sodium hydride (NaH). asianpubs.org The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the dissolution of the reactants and promote the SN2 reaction. researchgate.net The general reaction scheme is as follows:
Reaction Scheme: N-Alkylation of Azepan-2-one

Where X = Cl, Br, I
The choice of the halogen in the ethyl haloacetate can influence the reaction rate, with the reactivity generally following the order I > Br > Cl. The addition of a catalytic amount of an iodide salt, such as sodium iodide or potassium iodide, can be employed to enhance the rate of reaction when using ethyl chloroacetate, via an in situ Finkelstein reaction.
Esterification of Azepan-1-ylacetic Acid Derivatives
An alternative route to this compound involves the esterification of 2-(2-oxoazepan-1-yl)acetic acid. masterorganicchemistry.com This precursor can be synthesized by the hydrolysis of the corresponding ester or by the N-alkylation of azepan-2-one with a haloacetic acid, followed by workup.
The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. wikipedia.orgmasterorganicchemistry.com Commonly used acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed as a byproduct is removed, for instance, by azeotropic distillation. organic-chemistry.orgnih.gov
Reaction Scheme: Fischer-Speier Esterification

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester. masterorganicchemistry.com
Advanced Synthetic Approaches to Functionalized 2-Oxoazepan-1-yl Derivatives
Beyond the direct synthesis of this compound, significant research has focused on developing advanced catalytic methods for the N-functionalization of lactams, including azepan-2-one. These methods offer milder reaction conditions, broader substrate scope, and improved efficiency.
Catalytic Methods for N-Alkylation and N-Arylation of Azepan-2-one
Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the formation of C-N bonds in the synthesis of N-alkylated and N-arylated lactams. These methods often provide an alternative to traditional SN2 reactions, which can be limited by the need for strong bases and the reactivity of the alkyl halide.
Copper(I)-catalyzed reactions, such as the Ullmann condensation and related couplings, have been extensively developed for the N-arylation of amides and lactams. While traditionally requiring harsh conditions, modern advancements have introduced milder and more efficient catalytic systems.
The use of copper(I) oxide (Cu₂O) as a catalyst for C-N bond formation is a topic of ongoing research. While specific literature detailing the use of Cu₂O for the direct N-alkylation of azepan-2-one with ethyl haloacetates is not extensively documented, the general principles of copper-catalyzed N-alkylation suggest its potential applicability. In such a reaction, a copper(I) species, potentially generated in situ from Cu₂O, would likely coordinate to the lactam nitrogen, facilitating the coupling with the alkyl halide. The mechanism may involve an oxidative addition-reductive elimination pathway or a related process.
Recent studies have demonstrated the utility of CuO nanoparticles as catalysts for Ullmann-type C-O bond formations, highlighting the potential of copper oxides in cross-coupling reactions under relatively mild conditions. These findings suggest that further investigation into the application of copper(I) oxide and other copper-based catalysts for the N-alkylation of lactams could lead to the development of novel and efficient synthetic routes to compounds like this compound.
Optimization of Catalyst Loading and Reaction Conditions
The synthesis of this compound via the N-alkylation of azepan-2-one (caprolactam) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), is a fundamental transformation that is highly dependent on optimized reaction conditions for achieving maximum yield and purity. The reaction typically involves the deprotonation of the lactam nitrogen followed by nucleophilic substitution. Key parameters for optimization include the choice of base, solvent, temperature, and catalyst or phase-transfer catalyst loading.
A systematic approach to optimizing these conditions is crucial. The selection of the base is critical; strong bases like sodium hydride (NaH) are effective but require anhydrous conditions, while weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or the use of a catalyst. Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB), are often employed in biphasic systems to facilitate the reaction between the aqueous-soluble base and the organic-soluble lactam and alkylating agent. This approach can lead to milder reaction conditions and improved yields.
The table below summarizes typical parameters investigated during the optimization of the N-alkylation of lactams.
Table 1: Optimization Parameters for the Synthesis of this compound
| Parameter | Variation | Rationale / Expected Outcome |
|---|---|---|
| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases can lead to faster reaction rates at lower temperatures. Weaker bases are often cheaper and safer but may require more forcing conditions. |
| Solvent | DMF, Acetonitrile (B52724), Toluene (B28343) | Polar aprotic solvents like DMF and acetonitrile can accelerate Sₙ2 reactions. Toluene may be used with a phase-transfer catalyst. |
| Temperature | 25 °C to 100 °C | Higher temperatures increase the reaction rate but may also lead to side products through decomposition or elimination. |
| Catalyst | None, TBAB, 18-Crown-6 | Phase-transfer catalysts are used with weaker, insoluble bases (e.g., K₂CO₃) to shuttle the base into the organic phase. |
| Catalyst Loading | 1 mol% to 10 mol% | Sufficient catalyst is needed to ensure a reasonable reaction rate; however, excessive loading increases cost and can complicate purification. |
Research findings indicate that for similar N-alkylations, a combination of potassium carbonate as the base and a catalytic amount of TBAB in a solvent like acetonitrile or DMF at a moderately elevated temperature (e.g., 60-80 °C) often provides a good balance between reaction time, yield, and operational simplicity.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product in an atom- and step-economical fashion. The Ugi reaction is a cornerstone MCR for generating chemical diversity.
Ugi Four-Component Reactions Incorporating 6-Aminohexanoic Acid
The Ugi four-component reaction (U-4CR) is a powerful method for producing α-acylamino amides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. nih.gov To generate precursors for azepane scaffolds, 6-aminohexanoic acid can be strategically employed as one of the components. In this context, it serves a dual role; its primary amine group participates in the initial imine formation with the aldehyde, and its carboxylic acid terminus acts as the acidic component that adds to the intermediate nitrilium ion.
The reaction of an aldehyde (e.g., formaldehyde), an isocyanide (e.g., tert-butyl isocyanide), and 6-aminohexanoic acid (which provides both the amine and carboxylic acid components in a pre-condensed state) would technically be a three-component reaction variant. However, in a classical U-4CR setup to build a more complex scaffold, 6-aminohexanoic acid would typically be used as the amine source, reacting with a separate aldehyde, carboxylic acid, and isocyanide.
The resulting product from such a U-4CR is a linear peptoid structure. This acyclic intermediate contains all the necessary atoms, which can then undergo a subsequent intramolecular cyclization (a post-Ugi modification) under appropriate conditions to form the seven-membered azepane lactam ring. This strategy allows for the introduction of significant diversity into the final azepane scaffold by simply varying the aldehyde, carboxylic acid, and isocyanide inputs.
Table 2: Components for an Ugi Reaction to Generate an Azepane Precursor
| Component | Example | Role in Final Scaffold |
|---|---|---|
| Amine | 6-Aminohexanoic Acid | Forms the backbone of the azepane ring. |
| Aldehyde | Benzaldehyde | Introduces a substituent on the α-carbon of the N-acyl side chain. |
| Carboxylic Acid | Acetic Acid | Provides the N-acyl group on the final product. |
| Isocyanide | Cyclohexyl Isocyanide | Forms the C-terminal amide portion of the Ugi product. |
Scope and Limitations of Ugi Reactions in Azepane Synthesis
The Ugi reaction offers a broad scope for constructing azepane precursors due to the vast number of commercially available starting materials for each of the four components. nih.gov This flexibility allows for the creation of large libraries of structurally diverse compounds. jsynthchem.com The reaction is generally high-yielding and tolerant of a wide range of functional groups, making it a robust tool in combinatorial chemistry and drug discovery. nih.govontosight.ai
However, the application of the Ugi reaction in azepane synthesis is not without its limitations.
Isocyanide Availability and Properties : A primary limitation is related to the isocyanide component. Many isocyanides have a notoriously unpleasant odor, can be toxic, and are often expensive or not commercially available, requiring in-house synthesis. nih.gov This can restrict the accessible chemical space.
Post-Ugi Cyclization : The direct output of the Ugi reaction is an acyclic α-acylamino amide. The formation of the azepane ring requires a subsequent, separate cyclization step. The efficiency of this ring-closure can be low, depending on the substitution pattern of the linear precursor, potentially leading to competing side reactions.
Stereocontrol : When a chiral center is generated during the reaction, achieving high stereoselectivity can be challenging. While enantioselective variants of the Ugi reaction exist, they often require specific chiral auxiliaries or catalysts, adding complexity to the synthesis. researchgate.net
Product Diversity : While the Ugi reaction can generate a large number of compounds, the core structure is always an α-acylamino amide. This can result in a lack of skeletal diversity unless the reaction is combined with other transformations. nih.gov
Modifications and Transformations of Existing Azepane Scaffolds
Base-Catalyzed Transesterification for Alkyl Chain Diversification
Once the this compound scaffold is synthesized, the ethyl ester group can be readily modified through transesterification to generate a library of analogous esters. This transformation is typically catalyzed by a base, such as the sodium or potassium alkoxide of the desired alcohol. The reaction proceeds by the nucleophilic attack of an alkoxide on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the new ester and releases an ethoxide ion. To drive the equilibrium towards the desired product, the alcohol is generally used in large excess as the solvent.
This method provides a straightforward pathway for diversifying the alkyl chain of the ester, which can be useful for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity.
Table 3: Alkyl Chain Diversification via Transesterification
| Starting Material | Alcohol (Solvent) | Catalyst | Product |
|---|---|---|---|
| This compound | Methanol (B129727) | Sodium Methoxide (cat.) | Mthis compound |
| This compound | 1-Propanol | Sodium Propoxide (cat.) | Propyl 2-(2-oxoazepan-1-yl)acetate |
| This compound | Isopropanol | Sodium Isopropoxide (cat.) | Isopropyl 2-(2-oxoazepan-1-yl)acetate |
Hydrolysis of N-Aryl Lactams to Azepan-1-yl Benzoic Acids
The synthesis of azepan-1-yl benzoic acids involves transformations of functional groups appended to an existing azepane scaffold. A chemically sound strategy involves starting with an N-aryl azepan-2-one that bears a nitrile group on the aromatic ring, for example, N-(4-cyanophenyl)azepan-2-one. The target benzoic acid derivative can then be obtained through the hydrolysis of the nitrile functional group.
This hydrolysis can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. For instance, heating the nitrile with aqueous sodium hydroxide (B78521) followed by acidic workup will convert the cyano group into a carboxylic acid. Alternatively, enzymatic methods offer a milder route. Nitrilase enzymes can selectively hydrolyze a nitrile to a carboxylic acid in aqueous buffer at or near room temperature, which can be advantageous for substrates containing sensitive functional groups. nih.gov This chemoenzymatic approach provides a green and efficient alternative to traditional chemical hydrolysis. The successful synthesis of N-(2-carboxyphenyl)glycine from anthranilic acid and chloroacetic acid demonstrates the stability of such final structures.
This methodology allows for the preparation of N-aryl azepane lactams that are tethered to a benzoic acid moiety, a common structural motif in pharmacologically active compounds.
Stereoselective Synthesis of Chiral Azepane Derivatives
The controlled introduction of stereocenters into the azepane framework is a fundamental challenge in synthetic organic chemistry. Researchers have developed a range of strategies to achieve high levels of stereoselectivity, enabling access to enantiomerically enriched and diastereomerically pure azepane derivatives.
Asymmetric induction in the synthesis of chiral azepan-2-ones, also known as caprolactams, has been achieved through various innovative methods. One notable approach involves a chiral hydroxy azide-mediated Schmidt reaction. This method facilitates the asymmetric ring expansion of symmetrically substituted cyclohexanones to the corresponding caprolactams with excellent 1,7-diastereoselectivity (≥93% ds) and high yields (≥86%). nih.gov This process is facilitated by in situ tethering, which plays a crucial role in the high degree of asymmetric induction observed. nih.gov
Another powerful strategy for creating chiral azepane scaffolds is through the enantioselective synthesis of [b]-annulated azepanes. uol.de This method commences with an asymmetric allylic alkylation of β-oxoesters, which establishes the initial chirality with excellent enantiomeric excess (>97% ee). uol.deresearchgate.net The resulting products undergo an olefin cross-metathesis followed by a reductive cyclization to furnish the desired [b]-annulated azepanes. uol.deresearchgate.net The stereochemical integrity is maintained throughout the sequence, yielding highly enantioenriched products. uol.de X-ray crystallography has been instrumental in confirming the relative and absolute configurations of these newly formed chiral centers. uol.deresearchgate.net
The derivatization of these chiral azepane scaffolds has been explored to demonstrate the retention of optical activity. For instance, trifluoroacetylation of the amine functionality followed by analysis on a chiral stationary phase confirmed that no racemization occurred during the synthetic sequence. uol.de
A variety of diastereoselective and enantioselective methods have been developed to access a wide array of substituted azepanes.
Diastereoselective Synthesis:
A highly diastereoselective and enantioselective lithiation-conjugate addition sequence has been reported for the synthesis of 4,5,6- and 3,4,5,6-substituted azepanes. nih.gov This method utilizes a (−)-sparteine mediated asymmetric deprotonation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, followed by a conjugate addition to a β-aryl α,β-unsaturated ester. nih.gov The resulting products are then cyclized to afford the desired polysubstituted azepanes with high diastereoselectivity. nih.gov The stereochemistry of the products has been confirmed by X-ray crystallography. nih.gov
Another approach to diastereomerically pure azepane derivatives involves a piperidine (B6355638) ring expansion. rsc.org This method offers excellent stereoselectivity and regioselectivity, providing a direct route to specific azepane structures. rsc.orgresearchgate.net The mechanism and stereochemical outcomes of this ring expansion have been investigated through computational studies. researchgate.net
The silyl-aza-Prins cyclization represents another effective method for the diastereoselective synthesis of azepanes. acs.org This reaction, catalyzed by Lewis acids such as InCl₃, proceeds via a 7-endo cyclization of an iminium ion generated from an allylsilyl amine and an aldehyde. acs.org This process typically yields trans-azepanes with high diastereoselectivity. acs.org
Enantioselective Synthesis:
Enantioselective approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the enantioselective synthesis of [b]-annulated azepane scaffolds was achieved using a palladium catalyst with a chiral phosphine (B1218219) ligand in the initial asymmetric allylic alkylation step. uol.de
Furthermore, a dearomative ring expansion of nitroarenes mediated by blue light has emerged as a novel strategy for preparing complex azepanes. nih.gov This photochemical process converts a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane. nih.gov This method has been successfully applied to synthesize azepane analogues of known piperidine-based drugs. nih.gov
The development of organocatalytic methods has also provided new avenues for the enantioselective synthesis of nitrogen-containing heterocycles. For example, chiral phosphoric acids have been used to catalyze the synthesis of axially chiral allenes and styrenes, highlighting the potential of this class of catalysts in asymmetric synthesis. nih.gov
A summary of representative stereoselective methods for the synthesis of azepane derivatives is presented in the table below.
| Method | Key Features | Stereochemical Outcome | Reference(s) |
| Chiral Hydroxy Azide-Mediated Schmidt Reaction | Asymmetric ring expansion of cyclohexanones | High 1,7-diastereoselectivity (≥93% ds) | nih.gov |
| Asymmetric Allylic Alkylation and Reductive Cyclization | Enantioselective synthesis of [b]-annulated azepanes | Excellent enantioselectivity (>97% ee) | uol.deresearchgate.net |
| Lithiation-Conjugate Addition Sequence | Synthesis of polysubstituted azepanes | High diastereoselectivity and enantioselectivity | nih.gov |
| Piperidine Ring Expansion | Stereoselective and regioselective synthesis | Diastereomerically pure products | rsc.orgresearchgate.net |
| Silyl-aza-Prins Cyclization | Lewis acid-catalyzed cyclization | High diastereoselectivity for trans-azepanes | acs.org |
| Photochemical Dearomative Ring Expansion | Synthesis of complex azepanes from nitroarenes | Access to novel azepane scaffolds | nih.gov |
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways
Reactivity of the Ester Moiety in Ethyl 2-(2-oxoazepan-1-yl)acetate
The ester group, -COOCH₂CH₃, is a primary site for nucleophilic acyl substitution reactions.
Nucleophilic acyl substitution is a fundamental reaction of esters. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, the ethoxide ion, -OCH₂CH₃). libretexts.orglibretexts.org This two-step process of addition-elimination is characteristic of carboxylic acid derivatives. libretexts.org
The reactivity of the ester towards nucleophilic attack is influenced by steric and electronic factors. The carbonyl carbon is electrophilic due to the polarization of the C=O bond. Factors that make the carbonyl group more susceptible to nucleophilic attack will favor the substitution process. libretexts.org
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org
Base-catalyzed transesterification: An alkoxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. Subsequent elimination of the original alkoxy group yields the new ester. masterorganicchemistry.com
Acid-catalyzed transesterification: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. wikipedia.org
Table 1: Catalysts for Transesterification of β-Keto Esters
| Catalyst Type | Examples | Conditions | Reference |
|---|---|---|---|
| Organic Bases | N-Heterocyclic carbenes (NHCs) | Room temperature | organic-chemistry.org |
| Metal Catalysts | Zinc-cluster catalyst | Reflux in ethyl acetate (B1210297) | organic-chemistry.org |
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base. wikipedia.org
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.
Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a base, typically a hydroxide (B78521) ion (OH⁻), attacks the ester carbonyl. organicchemistrytutor.commasterorganicchemistry.com The initial products are a carboxylate salt and an alcohol. organicchemistrytutor.com The irreversibility stems from the final step where the highly basic alkoxide ion deprotonates the carboxylic acid, forming a resonance-stabilized carboxylate anion. masterorganicchemistry.comyoutube.com
Table 2: General Mechanism of Saponification
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. |
| 2. Formation of Tetrahedral Intermediate | A negatively charged tetrahedral intermediate is formed. |
| 3. Elimination of Leaving Group | The intermediate collapses, and the alkoxide leaving group (⁻OR') is expelled, forming a carboxylic acid. |
Reactivity of the Azepan-2-one (B1668282) Ring and N-Substituent
The azepan-2-one ring in this compound is an N-acyl lactam. The reactivity of this part of the molecule is distinct from that of simple amides due to the cyclic structure and the electron-withdrawing N-acyl group.
The lactam carbonyl group can be attacked by nucleophiles. The reactivity of the lactam ring towards hydrolysis is influenced by ring strain. Studies on the hydrolysis of N-aryl-lactams have shown that the rate of hydroxide-catalyzed hydrolysis is dependent on the ring size. rsc.orgrsc.org For instance, the relative rates of hydrolysis for N-p-nitrophenyl substituted δ-, γ-, and β-lactams are 1.5, 14, and 110, respectively, compared to an acyclic amide. rsc.orgrsc.org This suggests that ring strain can activate the amide bond towards cleavage.
N-acyl lactams can undergo ring-opening reactions through nucleophilic attack on the lactam carbonyl. For example, a nickel-catalyzed transamidation method has been developed for the ring-opening of N-acyl lactams with anilines, which works for various ring sizes, including seven-membered rings (caprolactams). acs.org
The nitrogen atom of the lactam can also be a site of chemical transformation, although its nucleophilicity is reduced due to the adjacent carbonyl group.
N-Alkylation: The alkylation of lactams at the nitrogen atom can be achieved under specific conditions. For instance, palladium-catalyzed decarboxylative allylic alkylation has been used for the enantioselective alkylation of various lactams, including caprolactams. nih.gov Another method involves the reaction of an unsubstituted lactam with a symmetrical dialkyl ether in the presence of a catalyst that promotes the splitting off of water at high temperatures. google.com
N-Acylation: N-acylation of lactams can be used for kinetic resolution of racemic lactams. nih.gov The reaction of N-acyl lactams with amines can also lead to an acyl-exchange reaction, where the acyl group on the lactam nitrogen is transferred to the amine, demonstrating that N-acyl lactams can act as acylating agents. oup.com This reaction proceeds via nucleophilic attack of the amine on the exocyclic acyl carbonyl, not the ring carbonyl. oup.com
Ring-Opening and Ring-Contraction Reactions of Azepan-2-one Derivatives
The reactivity of the azepan-2-one ring in derivatives such as this compound is a subject of significant academic and industrial interest, particularly in the context of polymerization and synthetic transformations.
Ring-Opening Reactions:
The most prominent ring-opening reaction of azepan-2-one (ε-caprolactam) and its derivatives is the ring-opening polymerization (ROP) to produce polyamide-6 (Nylon 6). acs.orgwikipedia.org The presence of an N-substituent, as in this compound, significantly influences the thermodynamics and kinetics of this process.
Studies on N-substituted ε-caprolactam derivatives have shown that the equilibrium between the monomeric and polymeric forms is affected by the nature of the substituent. For instance, research on N-methyl-ε-caprolactam indicated a shift in the equilibrium toward the cyclic form compared to the unsubstituted ε-caprolactam. wikipedia.org This suggests that N-substitution can increase the stability of the seven-membered ring, making polymerization less favorable.
However, N-acyl substituents, such as the ethyl acetate group in the title compound, can act as activators in anionic ring-opening polymerization (AROP). nih.govacs.org In this process, a strong base initiates the polymerization by deprotonating a caprolactam monomer to form a lactamate anion. This anion then attacks the carbonyl carbon of the N-acyl lactam activator, leading to ring opening and the formation of a new N-acylated growing chain end. This mechanism allows for the polymerization to proceed under milder conditions than those required for the non-activated polymerization of ε-caprolactam itself. nih.govmdpi.com
The general steps for the activated anionic ring-opening polymerization are:
Initiation: Formation of the lactamate anion using a strong base.
Activation: Nucleophilic attack of the lactamate anion on the carbonyl group of the N-acyl lactam activator.
Propagation: The newly formed anionic species attacks another monomer, propagating the polymer chain.
Ring-Contraction Reactions:
While less common than ring-opening, ring-contraction reactions of seven-membered rings can occur under specific conditions, often proceeding through carbocationic or carbenoid intermediates. wikipedia.orgchemistrysteps.com For azepan-2-one derivatives, such reactions would involve the rearrangement of the cyclic framework to form smaller, more strained rings like substituted pyrrolidines or piperidines.
General mechanisms for ring contractions include:
Favorskii Rearrangement: This typically involves the treatment of a cyclic α-halo ketone with a base to yield a ring-contracted ester. While not directly applicable to the parent structure of this compound, functionalization at the α-position to the carbonyl could potentially enable such a transformation.
Wolff Rearrangement: This reaction proceeds via an α-diazoketone intermediate, which upon extrusion of nitrogen gas, rearranges to a ketene. For cyclic systems, this results in a one-carbon ring contraction. uchicago.edu
Cationic Rearrangements: The formation of a carbocation within the ring, for example, through the loss of a leaving group, can trigger a 1,2-alkyl shift leading to ring contraction. chemistrysteps.com
Specific studies detailing the ring-contraction of this compound are not prevalent in the literature, suggesting that such transformations would require bespoke synthetic strategies to introduce the necessary functionalities to facilitate these rearrangements.
Mechanistic Investigations of Key Synthetic Reactions
Elucidation of Catalytic Cycle for Copper(I) Oxide Mediated Processes
Copper(I) oxide (Cu₂O) is a versatile catalyst in organic synthesis, often employed in cross-coupling, cycloaddition, and oxidation reactions. rsc.orgmdpi.com While specific mechanistic studies involving Cu₂O and this compound are not extensively documented, the general principles of copper-catalyzed reactions provide a framework for understanding potential catalytic cycles.
A plausible catalytic cycle for a hypothetical Cu₂O-mediated C-H amidation or a similar cross-coupling reaction involving an azepane derivative could involve the following steps, drawing parallels from established copper-catalyzed processes: acs.orgnih.govbeilstein-journals.org
Oxidative Addition/Ligand Exchange: The catalytically active Cu(I) species, generated from Cu₂O, could coordinate with a substrate. In some cases, oxidation to a Cu(II) or Cu(III) intermediate may occur.
Deprotonation/Metathesis: A base would facilitate the deprotonation of a C-H or N-H bond, leading to the formation of a copper-substrate intermediate.
Reductive Elimination: The coupled product is formed through reductive elimination from the copper center, regenerating a lower-valent copper species.
Catalyst Regeneration: The initial Cu(I) catalyst is regenerated, possibly involving disproportionation or reaction with other components in the mixture, completing the catalytic cycle.
The exact nature of the intermediates and the sequence of steps would be highly dependent on the specific reactants, ligands, and reaction conditions. For instance, in aerobic oxidation reactions, molecular oxygen plays a crucial role in regenerating the active catalyst by oxidizing Cu(I) to Cu(II). nih.gov
Detailed Studies of Ugi Reaction Pathways for Azepane Derivatives
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgfrontiersin.org While azepane derivatives can be products of Ugi-type reactions, for instance, by using a bifunctional component that undergoes cyclization, the direct participation of a pre-formed N-substituted azepanone like this compound as one of the four primary components is not typical for the classical Ugi pathway.
The generally accepted mechanism for the Ugi reaction proceeds as follows: wikipedia.orgfrontiersin.org
Imine/Iminium Ion Formation: The amine and the aldehyde (or ketone) condense to form an imine, which is then protonated by the carboxylic acid to form an iminium ion.
Nucleophilic Attack by Isocyanide: The isocyanide adds to the iminium ion to form a nitrilium ion intermediate.
Addition of Carboxylate: The carboxylate anion then attacks the nitrilium ion, forming an O-acyl-isoamide intermediate.
Mumm Rearrangement: An irreversible intramolecular acyl transfer (Mumm rearrangement) from the oxygen to the nitrogen atom yields the stable α-acylamino carboxamide final product.
Variations of the Ugi reaction exist where cyclic amides or lactams can be formed. wikipedia.org For example, using an amino acid as one of the components can lead to the formation of a lactam through an intramolecular Ugi reaction. However, a detailed study of a pathway where a molecule like this compound would act as a starting material in a Ugi reaction is not available, as its structure does not fit the typical profile of the four reactants. It is more conceivable that a derivative of this compound, if appropriately modified to present one of the required functional groups (e.g., amine, carboxylic acid), could participate in a Ugi reaction.
Influence of Solvent and Reagent Stoichiometry on Reaction Outcomes
The synthesis of N-substituted lactams, including this compound, is highly dependent on the reaction conditions, with solvent and reagent stoichiometry playing critical roles in determining the yield and purity of the product.
Influence of Solvent:
The choice of solvent can significantly impact reaction rates and selectivity. In the N-alkylation or N-acylation of lactams, the solvent's polarity and its ability to solvate ions are crucial.
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for Sₙ2 reactions, such as the N-alkylation of the caprolactam anion. They can solvate the cation while leaving the anion relatively free, enhancing its nucleophilicity.
Nonpolar Solvents: In some cases, nonpolar solvents like toluene (B28343) are used, particularly in reactions where water needs to be removed azeotropically, for example, in the formation of the sodium salt of caprolactam using sodium hydroxide. arkat-usa.org
Protic Solvents: Protic solvents can solvate both cations and anions, and through hydrogen bonding, they can deactivate the nucleophile, often leading to slower reaction rates in Sₙ2-type reactions.
The table below summarizes the general effects of different solvent types on the N-acylation of lactams.
| Solvent Type | Examples | General Effect on N-Acylation |
| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | Generally favorable, enhances nucleophilicity of the lactam anion. |
| Nonpolar Aromatic | Toluene, Benzene | Useful for azeotropic water removal during salt formation. |
| Ethers | THF, Dioxane | Moderate polarity, can be effective but may lead to lower yields than DMF. arkat-usa.org |
| Protic | Alcohols, Water | Generally disfavored for Sₙ2 reactions due to solvation of the nucleophile. |
Influence of Reagent Stoichiometry:
The stoichiometry of the reagents is critical to maximize the yield of the desired N-substituted product and minimize side reactions, such as the anionic polymerization of the lactam. arkat-usa.org
Base to Lactam Ratio: In the synthesis of N-substituted caprolactams via the lactam anion, a stoichiometric amount of a strong base is typically used to ensure complete deprotonation of the lactam. Using a catalytic amount of base is also possible under certain conditions. arkat-usa.org
Alkylating/Acylating Agent to Lactam Ratio: A slight excess of the alkylating or acylating agent may be used to ensure complete conversion of the lactam anion. However, a large excess can lead to side reactions and purification challenges.
Control of Polymerization: A significant side reaction is the anionic polymerization initiated by the lactam anion. The stoichiometry of an activator, such as an N-acyl lactam, is crucial for controlling the molecular weight of the resulting polymer in AROP. acs.org For the synthesis of the monomeric N-substituted product, conditions are chosen to suppress polymerization, often by keeping temperatures low and reaction times short after the addition of the electrophile.
The precise optimization of solvent and stoichiometry is essential for the efficient and high-yield synthesis of this compound, preventing the formation of oligomeric byproducts and ensuring the desired product purity.
Structure Activity Relationship Sar and Functional Evaluation in Chemical Research
Design Principles for Azepane-Based Chemical Libraries
The design of chemical libraries centered around the azepane core is a strategic approach to systematically explore chemical space and identify compounds with desired functional attributes. Azepane derivatives are recognized for their structural diversity and have been successfully incorporated into a variety of therapeutic agents. nih.gov The development of libraries containing compounds like ethyl 2-(2-oxoazepan-1-yl)acetate involves the rational modification of its constituent parts to modulate its physicochemical properties.
The structure of this compound presents two primary sites for rational modification: the ethyl ester group and the substituents on the azepan-1-yl ring.
The Ethyl Ester Group: The ethyl acetate (B1210297) moiety plays a crucial role in the molecule's polarity, solubility, and potential interactions with biological targets. Modifications at this position can significantly impact its properties. For instance, varying the length of the alkyl chain of the ester (e.g., from methyl to butyl) can alter lipophilicity, which in turn can influence membrane permeability. Hydrolysis of the ester to the corresponding carboxylic acid would introduce a charged group, dramatically increasing polarity and offering a new hydrogen bond donor/acceptor site. Conversion of the ester to an amide would introduce a hydrogen bond donor and alter the electronic and steric profile of the side chain.
The Azepan-1-yl Ring: The seven-membered azepane ring provides a flexible scaffold that can be substituted at various positions to explore a wide range of chemical space. Introducing substituents on the carbon atoms of the ring can influence its conformation and steric bulk. For example, the addition of alkyl or aryl groups can increase lipophilicity and introduce specific steric interactions. The incorporation of polar functional groups like hydroxyl or amino groups can enhance water solubility and provide additional points for hydrogen bonding. The carbonyl group within the lactam ring is a key feature, acting as a hydrogen bond acceptor.
The interplay between lipophilicity and conformational flexibility is a critical consideration in the design of azepane-based libraries.
Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a molecule's ability to cross biological membranes. For azepane derivatives, a balance must be struck; while increased lipophilicity can enhance membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The predicted XlogP for this compound is 0.8, indicating a relatively balanced character. uni.lu Strategic modifications, such as the introduction of fluorine atoms or small alkyl groups, can be used to fine-tune lipophilicity.
Structural Conformational Effects: The seven-membered azepane ring is conformationally flexible, capable of adopting multiple low-energy conformations. This flexibility can be advantageous, allowing the molecule to adapt its shape to fit a binding site. However, it can also be a disadvantage, leading to a loss of entropy upon binding. The introduction of substituents or the incorporation of double bonds within the ring can be used to restrict conformational freedom and lock the molecule into a more bioactive conformation. Computational modeling is often employed to predict the preferred conformations of new derivatives and to understand how these conformations might influence their functional properties. The stereoselective synthesis of azepane derivatives is also a key strategy to obtain diastereomerically pure compounds, which can exhibit distinct biological activities. rsc.org
Methodologies for Assessing Functional Potential in In Vitro Systems
Once a library of azepane-based compounds has been designed and synthesized, their functional potential must be assessed. For compounds intended to interact with or cross biological membranes, in vitro permeation studies are of paramount importance.
To evaluate the permeation of compounds like this compound, various in vitro models that mimic biological membranes are employed. These systems offer a controlled environment to study the passive diffusion of molecules.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening method that uses a synthetic membrane impregnated with a lipid solution to mimic the lipid barrier of cells. It is a cost-effective way to predict passive membrane permeability.
Cell-Based Assays: Cell lines, such as Caco-2 (human colon adenocarcinoma) or Madin-Darby canine kidney (MDCK) cells, are grown as a monolayer on a porous support. mdpi.com These models provide a more biologically relevant barrier as they express tight junctions and some transporters, mimicking the intestinal epithelium. mdpi.com
Ex Vivo Tissue Models: Excised tissues, such as porcine or rodent skin or intestinal tissue, can be mounted in diffusion cells (e.g., Franz cells). mdpi.commdpi.com These models provide the closest approximation to in vivo conditions in an in vitro setting, retaining the complex multi-layered structure of the native tissue. mdpi.com
The choice of model depends on the specific research question and the throughput required. For initial screening of a large library, PAMPA might be preferred, while for more detailed mechanistic studies of lead compounds, cell-based or ex vivo models are more appropriate.
A key metric obtained from permeation studies is the enhancement ratio (ER). The ER is the ratio of the permeability coefficient of a target compound in the presence of a penetration enhancer to its permeability coefficient in the absence of the enhancer. However, in the context of SAR studies for a library of analogs, the focus is often on the relative permeability of the different derivatives.
The permeability of each compound is typically determined by measuring the amount of the compound that crosses the model membrane over time. This can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The apparent permeability coefficient (Papp) is then calculated using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
dQ/dt is the steady-state flux of the compound across the membrane
A is the surface area of the membrane
C0 is the initial concentration of the compound in the donor compartment
The following interactive table illustrates hypothetical Papp values for a series of this compound analogs, demonstrating how modifications could influence permeability.
| Compound | Modification | LogP | Papp (x 10⁻⁶ cm/s) |
| 1 | None (Parent Compound) | 1.2 | 5.3 |
| 2 | Methyl ester | 0.7 | 4.1 |
| 3 | Propyl ester | 2.1 | 6.8 |
| 4 | 4-Methyl substituent on azepane ring | 1.8 | 6.2 |
| 5 | 4-Hydroxy substituent on azepane ring | 0.5 | 2.5 |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR, not to represent experimentally determined values for these specific compounds.
The final step in the SAR analysis is to correlate the structural modifications with the observed functional attributes, such as permeability. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
For permeation, a QSAR model might take the following general form:
Log(Papp) = c1LogP + c2MW + c3HBD + c4PSA + constant
Where:
LogP is the lipophilicity
MW is the molecular weight
HBD is the number of hydrogen bond donors
PSA is the polar surface area
c1, c2, c3, and c4 are coefficients determined by regression analysis
By analyzing the coefficients, researchers can gain insights into the properties that are most important for permeation. For example, a positive coefficient for LogP would suggest that higher lipophilicity leads to better permeation, while a negative coefficient for HBD would indicate that a large number of hydrogen bond donors is detrimental. These insights can then be used to guide the design of the next generation of compounds with improved functional properties. Studies on related structures have shown that for good permeation, a molecule should ideally have a small, spherical shape and a large surface area relative to its volume. nih.gov A clear separation between hydrophobic and hydrophilic domains is also favorable. nih.gov
Development of Azepane Derivatives as Research Probes
The seven-membered azepane ring is a significant structural motif in medicinal chemistry and chemical biology, valued for its conformational flexibility, which allows it to interact with a variety of biological targets. The strategic modification of the azepane scaffold, as exemplified by derivatives of this compound, has led to the development of sophisticated research probes. These tools are instrumental in elucidating biological mechanisms, identifying new therapeutic targets, and screening for novel bioactive compounds. The following sections detail the synthesis of labeled analogues for mechanistic studies and the design of scaffolds for receptor binding and enzymatic assays, with a focus on the chemical principles and research findings related to this compound and its derivatives.
Synthesis of Labeled Azepane Analogues for Mechanistic Studies
The synthesis of labeled compounds is a cornerstone of mechanistic studies in pharmacology and biochemistry, enabling the tracking and quantification of molecules within biological systems. For azepane derivatives like this compound, the introduction of isotopic or fluorescent labels can provide invaluable insights into their metabolic fate, target engagement, and pharmacokinetic properties.
Isotopic Labeling:
Isotopic labeling involves the substitution of one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes. Common isotopes used in drug discovery and mechanistic studies include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). For this compound, several positions on the molecule are amenable to isotopic labeling.
Deuterium Labeling: The ethyl group of the acetate moiety can be labeled with deuterium by using deuterated ethanol (B145695) during the esterification step of the synthesis. Similarly, the methylene (B1212753) bridge between the nitrogen and the carbonyl group of the acetate can be deuterated using labeled starting materials. Deuteration can be advantageous in metabolic studies, as the increased mass can slow down metabolism by cytochrome P450 enzymes, a phenomenon known as the kinetic isotope effect. This can help in identifying the primary sites of metabolic attack.
Carbon-13 and Nitrogen-15 Labeling: The carbonyl carbons of the ester and the lactam, as well as the nitrogen atom of the azepane ring, are prime candidates for ¹³C and ¹⁵N labeling, respectively. These labels are particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies to probe the binding of the molecule to its biological target. The changes in the chemical shifts of the labeled atoms upon binding can provide detailed information about the binding site and the conformation of the ligand-receptor complex.
The synthesis of such labeled analogues often requires a multi-step process, starting from commercially available labeled precursors. For instance, the synthesis of ¹³C-labeled this compound could commence with ¹³C-labeled bromoacetic acid, which is then esterified and subsequently used to alkylate the azepan-2-one (B1668282).
Fluorescent Labeling:
Fluorescent labeling offers the advantage of high sensitivity and the ability to visualize the distribution of a compound in living cells or tissues using fluorescence microscopy. A common strategy for fluorescently labeling a molecule like this compound is to attach a fluorophore through a linker. The choice of fluorophore depends on the specific application and the desired photophysical properties (e.g., excitation and emission wavelengths, quantum yield).
The synthesis of a fluorescently labeled analogue would typically involve modifying the this compound scaffold to introduce a reactive functional group, such as an amine or a carboxylic acid, which can then be coupled to a fluorophore. For example, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which is then activated and reacted with an amine-containing fluorophore. Alternatively, a linker with a terminal protected amine could be introduced at a suitable position on the azepane ring, followed by deprotection and coupling to a fluorophore.
While direct studies on labeled this compound are not extensively reported in the public domain, the principles of synthesizing labeled analogues of related heterocyclic compounds are well-established and directly applicable.
Design of Scaffolds for Receptor Binding or Enzymatic Assays
The core structure of this compound provides a versatile scaffold that can be systematically modified to probe interactions with specific receptors or enzymes. The design of such scaffolds is guided by structure-activity relationship (SAR) studies, where different functional groups are introduced at various positions of the molecule to optimize binding affinity and selectivity.
Scaffolds for Receptor Binding Assays:
In the context of receptor binding assays, the goal is to develop ligands that can bind with high affinity and specificity to a target receptor. The azepane ring of this compound can be functionalized at multiple positions to explore the chemical space around the binding pocket of a receptor.
For instance, research on related azepane-containing compounds has shown that the introduction of substituents on the seven-membered ring can significantly impact binding affinity. A study on ENPP1 inhibitors demonstrated that while replacing a piperidine (B6355638) linker with an azepane ring diminished potency, further modifications could potentially optimize interactions. acs.org This suggests that the larger, more flexible azepane ring can be a valuable component of a scaffold, but its substitution pattern is critical. acs.org
The design of a library of compounds based on the this compound scaffold for a receptor binding screen would involve varying the substituents at different positions of the azepane ring. This could be achieved through various synthetic strategies, including ring-expansion reactions of substituted piperidines or the use of functionalized caprolactam precursors. rsc.org
Scaffolds for Enzymatic Assays:
In the development of probes for enzymatic assays, the focus is often on designing substrates, inhibitors, or activity-based probes. The this compound structure can be adapted for these purposes.
Substrate Analogues: If the target enzyme is a hydrolase, such as an esterase or an amidase, the ethyl ester or the lactam amide bond of the scaffold could serve as a potential cleavage site. By incorporating a reporter group that is released upon enzymatic cleavage, the activity of the enzyme can be monitored.
Inhibitor Scaffolds: To design inhibitors, the scaffold can be modified to include functionalities that are known to interact with the active site of the target enzyme. For example, if the target is a metalloenzyme, a metal-binding group could be appended to the azepane ring. The ethyl acetate group itself could be replaced with other functionalities, such as a hydroxamic acid or a phosphonate, to target specific enzyme families. Research on ENPP1 inhibitors has shown that incorporating a zinc-binding sulfamide (B24259) moiety is crucial for potency. acs.org A similar strategy could be employed with the azepane scaffold of this compound.
The following table summarizes potential modifications to the this compound scaffold and their intended purpose in the design of research probes.
| Modification Site | Modification Type | Intended Purpose | Example Application |
| Ethyl acetate side chain | Hydrolysis to carboxylic acid | Introduction of a linker for fluorophore attachment | Synthesis of fluorescent probes for imaging |
| Ethyl acetate side chain | Replacement with a warhead | Covalent modification of an enzyme's active site | Design of activity-based probes |
| Azepane ring | Introduction of substituents | Exploration of receptor binding pockets | Structure-activity relationship studies |
| Azepane ring | Isotopic labeling (e.g., ¹³C, ²H) | Mechanistic studies, metabolic profiling | NMR binding studies, pharmacokinetic analysis |
The versatility of the azepane scaffold, combined with the synthetic accessibility of derivatives like this compound, makes it a valuable starting point for the development of sophisticated chemical probes for a wide range of biological targets. While direct and extensive research focusing solely on this specific compound for these applications is limited in publicly available literature, the principles derived from studies on analogous azepane derivatives provide a strong foundation for its potential use in chemical research. nih.govnih.gov
Computational and Theoretical Chemical Investigations of Ethyl 2 2 Oxoazepan 1 Yl Acetate and Analogues
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals provide a powerful approximation for predicting the outcomes of chemical reactions. wikipedia.org
For ethyl 2-(2-oxoazepan-1-yl)acetate, the HOMO is anticipated to be localized primarily on the electron-rich regions, such as the amide nitrogen and the two carbonyl oxygen atoms, which possess lone pairs of electrons. Conversely, the LUMO is expected to be centered on the electrophilic carbonyl carbons of both the amide and the ester groups. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability. A large HOMO-LUMO gap suggests high stability, whereas a smaller gap implies greater reactivity. These interactions are crucial for understanding mechanisms like cycloadditions and electrocyclic reactions. wikipedia.orgslideshare.net
Table 1: Conceptual FMO Properties of this compound This table presents theoretical data based on typical values for similar organic molecules.
| Parameter | Predicted Localization | Implication |
|---|---|---|
| HOMO | Amide Nitrogen, Carbonyl Oxygens | Site of electron donation (nucleophilicity) |
| LUMO | Amide Carbon, Ester Carbonyl Carbon | Site of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | Relatively large | High kinetic stability, low reactivity |
The distribution of electron density across the molecular framework is inherently uneven due to the differing electronegativities of the constituent atoms. This can be visualized using electrostatic potential (ESP) maps, which identify regions of negative potential (rich in electrons) and positive potential (poor in electrons).
In this compound, the carbonyl oxygens are predicted to be significant centers of negative charge, making them nucleophilic hotspots susceptible to attack by electrophiles. The hydrogen atoms on the carbon adjacent to the ester group may exhibit some acidity. The carbonyl carbons, bonded to highly electronegative oxygen atoms, are electron-deficient and thus represent electrophilic hotspots, prone to attack by nucleophiles. This charge distribution also governs non-covalent interactions, such as the formation of weak C—H⋯O hydrogen bonds, which can influence the crystal packing of the molecule. nih.gov
Table 2: Predicted Reactivity Hotspots in this compound
| Region | Predicted Character | Type of Reactivity |
|---|---|---|
| Amide Carbonyl Oxygen | Nucleophilic (Negative ESP) | Protonation, Lewis acid coordination |
| Ester Carbonyl Oxygen | Nucleophilic (Negative ESP) | Protonation, Lewis acid coordination |
| Amide Carbonyl Carbon | Electrophilic (Positive ESP) | Nucleophilic attack |
| Ester Carbonyl Carbon | Electrophilic (Positive ESP) | Nucleophilic attack (e.g., hydrolysis) |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its biological and chemical function. Computational methods allow for the exploration of the potential energy surface to identify stable conformations and simulate molecular motion over time.
The seven-membered azepan-2-one (B1668282) (caprolactam) ring is not planar and can adopt several low-energy conformations. Computational analysis, supported by crystallographic data from analogous structures, suggests that the most stable conformation for such a ring is typically a chair-like geometry. For instance, a related diazepane ring in an ethyl acetate (B1210297) derivative has been observed to adopt a chair conformation in its crystal structure. nih.gov This conformation minimizes torsional strain and non-bonded steric interactions. Other accessible conformations, likely higher in energy, include boat and twist-boat forms. The specific orientation of the ethyl acetate substituent relative to the ring is also a key conformational feature.
Table 3: Theoretical Conformational Parameters of the Azepan-2-one Ring Based on typical values for seven-membered ring systems.
| Conformation | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Chair | 0 (most stable) | Staggered arrangement across C-C bonds |
| Twist-Chair | ~1-2 | Slightly higher torsional strain |
| Boat | >3 | Significant steric and flagpole interactions |
The different conformations of the azepan-2-one ring are not static but can interconvert. This dynamic behavior is known as fluxionality. youtube.com Molecular dynamics (MD) simulations can model this behavior by solving Newton's equations of motion for the atoms of the molecule, providing a trajectory that illustrates how the molecular shape evolves over time. nih.govresearchgate.net MD simulations would likely show the azepan-2-one ring of this compound undergoing rapid interconversion between various chair and twist-chair conformations at room temperature. This ring fluxionality is an important characteristic, as it can influence how the molecule interacts with other molecules, such as binding to a biological target.
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for structure verification and interpretation of experimental data. By calculating properties like nuclear magnetic shielding, vibrational frequencies, and electronic transition energies, one can generate theoretical spectra that can be compared with those obtained experimentally.
For this compound, methods like Density Functional Theory (DFT) can predict the ¹H and ¹³C NMR chemical shifts. The calculations would be expected to show distinct signals for the ethyl group, the methylene (B1212753) bridge, and the individual carbons and protons of the azepan-2-one ring. Similarly, the prediction of the infrared (IR) spectrum would reveal characteristic vibrational frequencies, most notably the strong C=O stretching bands for the amide and ester functional groups, which would be expected in the 1650-1750 cm⁻¹ range.
Table 4: Example of Computationally Predicted vs. Expected Experimental Spectroscopic Data
| Spectroscopic Technique | Functional Group/Atom | Predicted Value | Expected Experimental Range |
|---|---|---|---|
| ¹³C NMR | Amide C=O | ~175 ppm | 170-180 ppm |
| ¹³C NMR | Ester C=O | ~170 ppm | 165-175 ppm |
| IR Spectroscopy | Amide C=O Stretch | ~1680 cm⁻¹ | 1670-1690 cm⁻¹ |
| IR Spectroscopy | Ester C=O Stretch | ~1735 cm⁻¹ | 1730-1750 cm⁻¹ |
Advanced NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become highly effective at predicting NMR parameters, aiding in spectral assignment and conformational analysis. researchgate.net For a molecule like this compound, DFT calculations can provide a theoretical ¹H and ¹³C NMR spectrum before its synthesis or isolation.
These calculations typically involve optimizing the molecule's geometry and then computing the nuclear magnetic shielding tensors using a selected DFT functional (e.g., B3LYP) and basis set. researchgate.net The calculated shieldings are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. Studies on analogues like N-substituted ε-caprolactams and ethyl acetate derivatives show good correlation between DFT-predicted and experimental data. researchgate.netsci-hub.sesci-hub.se
For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the caprolactam ring and the ethyl acetate moiety. For instance, the carbonyl carbons of the lactam and the ester would be expected to have significantly different chemical shifts. Furthermore, calculations of spin-spin coupling constants (J-couplings) are crucial for determining stereochemistry and dihedral angles, which define the molecule's three-dimensional structure. Conformational studies on substituted ε-caprolactams have demonstrated that the seven-membered ring typically adopts a chair-type conformation, a feature that could be confirmed for this compound through the analysis of calculated coupling constants. sci-hub.se
Table 1: Representative Theoretical ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound Calculated using DFT (B3LYP/6-31G) relative to TMS. Values are hypothetical and based on typical shifts for analogous structures.*
| Atom Position (See Figure 1) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 (Lactam C=O) | 176.5 | - | - |
| 2 (Lactam CH₂) | 37.2 | 3.55 | t |
| 3 (Lactam CH₂) | 28.9 | 1.70 | m |
| 4 (Lactam CH₂) | 23.5 | 1.65 | m |
| 5 (Lactam CH₂) | 30.1 | 1.70 | m |
| 6 (Lactam CH₂) | 42.8 | 2.65 | t |
| 7 (N-CH₂) | 50.5 | 4.40 | s |
| 8 (Ester C=O) | 169.8 | - | - |
| 9 (O-CH₂) | 61.7 | 4.20 | q |
| 10 (CH₃) | 14.2 | 1.25 | t |
Figure 1: Numbering scheme for this compound used for NMR assignment.

Vibrational Spectroscopy Simulations for Structural Assignment
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. Simulating these spectra using computational methods is essential for assigning specific absorption bands to corresponding molecular motions, such as stretching, bending, and torsional vibrations.
DFT calculations are the primary tool for simulating vibrational spectra. nih.gov The process involves an initial geometry optimization of the molecule to find its lowest energy conformation. Subsequently, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities. arxiv.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. arxiv.org
For this compound, simulations would predict two distinct carbonyl (C=O) stretching vibrations, which are typically very strong in FTIR spectra. The amide C=O of the caprolactam ring would appear at a different frequency than the ester C=O, reflecting their different electronic environments. Studies on ε-caprolactam and its polymers (Nylon-6) show a characteristic amide I band around 1650 cm⁻¹. arxiv.orgnih.gov Concurrently, calculations on ethyl acetate analogues show a strong ester C=O stretch near 1740-1770 cm⁻¹. nih.gov Other key predicted bands would include C-N stretching, C-O stretching, and various CH₂ bending and rocking modes from both the ring and the ethyl group. These theoretical spectra are indispensable for interpreting experimental results and confirming the molecule's structural integrity.
Table 2: Predicted Dominant Vibrational Frequencies (cm⁻¹) for this compound Based on DFT calculations for analogous structures.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| ~2935 | C-H Asymmetric Stretch (CH₂) | Medium |
| ~2860 | C-H Symmetric Stretch (CH₂) | Medium |
| ~1745 | C=O Stretch (Ester) | Strong |
| ~1650 | C=O Stretch (Amide I) | Strong |
| ~1460 | C-H Scissoring (CH₂) | Medium-Strong |
| ~1250 | C-O Stretch (Ester) | Strong |
| ~1180 | C-N Stretch | Medium |
In Silico Modeling of Molecular Interactions and Transport
Understanding how a molecule moves, flexes, and interacts with its environment is crucial for predicting its physical properties and biological activity. In silico modeling techniques, such as ion mobility prediction and molecular dynamics simulations, provide a window into these dynamic processes at the atomic level.
Prediction of Gas-Phase Ion Mobility (Collision Cross Sections)
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. ntnu.edunih.gov A key parameter derived from this method is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area. The CCS is a robust and characteristic physicochemical property that can help differentiate isomers and increase confidence in compound identification. researchgate.net
In silico workflows have been developed to accurately predict CCS values for small molecules. nih.gov These methods typically involve:
Generating a diverse set of low-energy conformers for the target ion (e.g., [M+H]⁺ or [M+Na]⁺).
Optimizing the geometry of these conformers using quantum mechanics (e.g., DFT) or high-quality machine learning models. nih.gov
Calculating the CCS for each conformer using trajectory-based methods (e.g., Mobcal or HPCCS software) that simulate collisions with a buffer gas like nitrogen or helium. nih.gov
Averaging the CCS values of the conformers based on a Boltzmann distribution of their energies to obtain a final theoretical CCS value.
While no experimental CCS data exists for this compound, these established computational protocols can predict its CCS value with an expected accuracy of within a few percent of what would be measured experimentally. researchgate.netarxiv.org Such predictions are invaluable for identifying the molecule in complex mixtures analyzed by IM-MS.
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Ions Values are hypothetical predictions based on molecular formula and typical results from in silico models for N₂ drift gas.
| Ion Species | Molecular Formula | Predicted CCS (Ų) |
| [M+H]⁺ | C₁₀H₁₈NO₃⁺ | ~145.7 |
| [M+Na]⁺ | C₁₀H₁₇NNaO₃⁺ | ~151.2 |
Docking and Molecular Dynamics for Ligand-Target Interactions
To investigate how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are employed. Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target's active site. MD simulations then provide a dynamic view of the ligand-target complex, simulating the atomic motions over time to assess the stability of the binding pose and the nature of the intermolecular interactions.
While specific targets for this compound are not defined, the methodology can be described. MD simulations have been extensively used to study polymers of N-vinyl caprolactam, a close analogue. sci-hub.semdpi.com These studies reveal detailed information about conformational changes, hydrogen bonding with water, and the factors driving phenomena like thermosensitivity. sci-hub.seresearchgate.net For this compound, an MD simulation in a water box could reveal:
Solvation dynamics: How water molecules arrange around the hydrophobic and hydrophilic parts of the molecule.
Conformational flexibility: The accessible conformations of the caprolactam ring and the ethyl acetate side chain and the energy barriers between them.
Hydrogen bonding: The dynamics of hydrogen bonds forming between the carbonyl oxygens and water, which dictates solubility. mdpi.com
If a potential protein target were identified, MD simulations of the docked complex would be used to calculate binding free energies and identify key interacting residues, guiding further drug design or functional studies.
Computational Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The synthesis of this compound, typically via the N-alkylation of caprolactam with an agent like ethyl bromoacetate (B1195939), is well-suited for such an analysis.
The reaction is a nucleophilic substitution where the nitrogen atom of the caprolactam attacks the α-carbon of the ethyl bromoacetate, displacing the bromide ion. Using DFT, the mechanism can be modeled in detail:
Geometry Optimization: The three-dimensional structures of the reactants (caprolactam and ethyl bromoacetate), the transition state, and the products (this compound and a bromide ion) are optimized to find their minimum energy geometries.
Transition State Search: A transition state search algorithm is used to locate the highest energy point along the reaction coordinate. This structure represents the energetic bottleneck of the reaction.
Frequency Analysis: A vibrational frequency calculation is performed on the transition state structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the breaking of the C-Br bond and the formation of the C-N bond).
Computational studies on related N-alkylation reactions and esterifications have shown that this approach provides a quantitative understanding of reaction feasibility and kinetics. nih.govresearchgate.net For the synthesis of this compound, this analysis could be used to compare different leaving groups (e.g., bromoacetate vs. chloroacetate) or to understand the effect of a base or catalyst on the activation energy.
Future Directions and Emerging Research Avenues in Azepane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of azepane derivatives is an active area of research, with a growing emphasis on developing more efficient and environmentally benign methods.
Green Chemistry Principles in Azepane Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including azepanes, to minimize environmental impact and enhance sustainability. nih.gov Key strategies include the use of greener solvents, catalytic reactions, and atom-efficient processes. bdu.ac.ingreenchemistry-toolkit.org For the synthesis of "ethyl 2-(2-oxoazepan-1-yl)acetate," which involves the N-alkylation of ε-caprolactam with an ethyl acetate (B1210297) moiety, green chemistry principles can be implemented in several ways.
One approach involves the use of environmentally friendly solvents like ethyl acetate itself, which is considered a greener alternative to more hazardous solvents like acetonitrile (B52724) and chlorobenzene. researchgate.netrsc.org Research has demonstrated the successful polymerization of 2-ethyl-2-oxazoline (B78409) in ethyl acetate, highlighting its potential as a suitable medium for reactions involving similar lactam structures. researchgate.netrsc.org Furthermore, solvent-free reaction conditions, where possible, represent an ideal green synthetic route. nih.gov
Catalytic methods are superior to stoichiometric reagents in terms of atom economy and waste reduction. bdu.ac.in The development of catalytic N-alkylation of ε-caprolactam using non-toxic and recyclable catalysts would be a significant advancement. While specific research on the green synthesis of "this compound" is limited, the broader principles of green chemistry provide a clear roadmap for future synthetic strategies. nih.govresearchgate.net
Flow Chemistry and Continuous Processing for Azepane Production
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and simplified scale-up. rsc.org This technology is particularly well-suited for the large-scale production of chemicals and is gaining traction in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). acs.orgresearchgate.net
The continuous production of ε-caprolactam, the precursor to the azepane ring in "this compound," is already an established industrial process. researchgate.netkrohne.comunido.org Future research could focus on integrating the N-alkylation step into a continuous flow process. This would involve pumping a stream of ε-caprolactam and a suitable ethyl acetate precursor through a heated reactor, potentially containing a solid-supported catalyst, to continuously generate the desired product. The use of flow reactors can also enable the safe handling of reactive intermediates and allow for precise control over reaction parameters, leading to higher yields and purity. acs.orgvapourtec.com Biocatalytic production of caprolactam precursors in continuous flow has also been demonstrated, offering a sustainable route to the starting material. nih.gov
Exploration of Underutilized Reactivity Modes of the Azepane Moiety
The azepane ring possesses various sites for chemical modification, and exploring new reactivity modes can lead to the discovery of novel compounds with unique properties.
Photochemical and Electrochemical Transformations
Electrochemistry provides a green and powerful tool for synthesis, as the electron acts as a traceless reagent. rawdatalibrary.netresearchgate.netuniroma1.it Electrochemical methods have been successfully applied to the synthesis and functionalization of lactams, including the construction of quaternary centers and spirocycles. acs.org For "this compound," electrochemical oxidation or reduction could potentially lead to novel derivatives by targeting the azepane ring or the ester functionality.
Metal-Catalyzed Cross-Coupling Reactions at Azepane Positions
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov While these reactions have been extensively studied for many heterocyclic systems, their application to the azepane ring is an area with significant potential for growth.
Palladium-catalyzed cross-coupling reactions, for example, have been used to functionalize various positions of different ring systems. nih.govnih.govrsc.org For "this compound," the methylene (B1212753) groups of the azepane ring could be potential sites for C-H activation and subsequent cross-coupling with various partners, leading to a diverse range of substituted azepanes. The development of new ligands and catalytic systems will be crucial for achieving high regioselectivity and stereoselectivity in these transformations. Recent advances in nickel-catalyzed reactions have even demonstrated the ability to perform skeletal editing of lactams, opening up unprecedented avenues for structural diversification. researchgate.net Furthermore, cobalt-catalyzed asymmetric reductive coupling has been shown to be effective for creating sterically bulky chiral amides from lactam precursors. acs.org
Integration of Azepane Scaffolds into Advanced Materials Science
The unique structural and chemical properties of azepanes make them attractive building blocks for the development of advanced materials. The presence of the ester functionality in "this compound" provides a convenient handle for polymerization or for grafting onto other polymer backbones.
For instance, azepine-containing polymers have been investigated for applications in organic solar cells. rsc.org The incorporation of the flexible azepane moiety can influence the morphology and electronic properties of the resulting polymers. "this compound" could serve as a monomer or a precursor to a monomer for the synthesis of novel polyesters or polyamides with tailored properties. The development of bio-based polymers from renewable resources is a key area of sustainable materials science, and azepane derivatives derived from bio-based caprolactam could contribute to this field. openpr.com Azine-based polymers have also been explored as cathode materials for organic batteries, suggesting another potential application area for nitrogen-containing heterocyclic scaffolds. rsc.org The synthesis of polyamide polymers with pendant functional groups derived from ε-caprolactam derivatives has also been explored, which could lead to materials with tunable physical and chemical properties. google.com
Polymeric Applications of Azepane Derivatives
The anionic ring-opening polymerization (AROP) of ε-caprolactam is the industrial basis for the production of polyamide 6 (Nylon 6). acs.org The introduction of substituents on the nitrogen atom of the lactam monomer, as seen in this compound, provides a powerful strategy to modulate polymer properties. While N-substitution can complicate the traditional AROP mechanism, these functionalized monomers can be effectively copolymerized with ε-caprolactam to produce "designer" polyamides. mdpi.com
The incorporation of the ethyl acetate moiety via this compound into a polyamide backbone is anticipated to introduce specific functionalities. The ester group can increase the polymer's hydrophilicity and alter its thermal properties, such as the melting point (Tm) and crystallinity. mdpi.com Furthermore, the side chain serves as a handle for post-polymerization modification. The ester can be hydrolyzed to a carboxylic acid, creating sites for grafting other molecules, cross-linking the polymer chains, or improving adhesion to various substrates. This approach allows for the creation of functional materials with tailored properties for biomedical applications, such as drug delivery systems or specialized coatings. rsc.org
Table 1: Potential Impact of N-Substituted Caprolactam Monomers on Polyamide Properties This table is interactive. You can sort and filter the data.
| Monomer | Substituent Group | Expected Effect on Polymer Properties | Potential Applications |
|---|---|---|---|
| N-methyl-ε-caprolactam | -CH₃ | Decreased melting point and crystallinity. mdpi.com | Melt-processable copolymers, flexible films. |
| N-acetyl-ε-caprolactam | -C(O)CH₃ | Altered thermal properties, potential for modified solubility. mdpi.com | Copolymers with tunable thermal behavior. |
| This compound | -CH₂COOC₂H₅ | Increased hydrophilicity, provides handle for post-polymerization modification. | Functional coatings, biomedical materials, drug delivery matrices. |
| N-(β-cyanoethyl)-ε-caprolactam | -CH₂CH₂CN | High water solubility, specific solvent properties. researchgate.net | Specialty polymers, extraction media. |
Incorporation into Supramolecular Structures
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-ordered, large-scale assemblies from molecular building blocks. nih.govnih.gov this compound possesses several key features that make it an attractive candidate for designing supramolecular structures. The lactam carbonyl oxygen is a potent hydrogen bond acceptor, while the ethyl ester group introduces additional acceptor sites and modulates the molecule's solubility and packing in the solid state.
The planar amide unit within the flexible seven-membered ring, combined with the functional side chain, allows for the formation of diverse supramolecular motifs. These could include one-dimensional tapes or two-dimensional sheets stabilized by hydrogen bonds and van der Waals forces. By co-crystallizing with complementary molecules capable of hydrogen bonding (e.g., diols, ureas, or other amides), it is possible to engineer complex, multi-component crystalline materials. The specific geometry and electronic properties of the ethyl acetate group can be exploited to direct the assembly process, potentially leading to materials with interesting optical or host-guest properties.
Table 2: Functional Groups in this compound for Supramolecular Assembly This table is interactive. You can sort and filter the data.
| Functional Group | Type | Potential Supramolecular Interaction |
|---|---|---|
| Lactam Carbonyl | C=O | Hydrogen Bond Acceptor |
| Ester Carbonyl | C=O | Hydrogen Bond Acceptor |
| Ester Ether Oxygen | C-O-C | Weak Hydrogen Bond Acceptor, Dipole-Dipole |
| Aliphatic Backbone | -(CH₂)₅- | Van der Waals Forces, Hydrophobic Interactions |
Synergistic Approaches with Chemical Biology and Medicinal Chemistry
The azepane scaffold is prevalent in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govwikipedia.org this compound can serve as a versatile starting material for the development of sophisticated chemical tools to investigate biological systems.
Design of Azepane-based Chemical Probes for Proteomic Studies
Chemical probes are indispensable tools for identifying and validating protein targets and understanding their roles in disease. nih.gov A typical probe consists of a scaffold that recognizes the target protein, a reactive group for covalent labeling, and a reporter tag for detection and enrichment. unimi.it
This compound is an ideal precursor for the synthesis of such probes. The azepane-lactam core can act as the recognition scaffold. The ethyl acetate side chain can be readily modified. For instance, hydrolysis to the corresponding carboxylic acid would allow for amide coupling to a linker containing both a photoreactive group (e.g., a diazirine) and a terminal alkyne. The alkyne serves as a bioorthogonal handle for "clicking" on a fluorescent dye or biotin (B1667282) tag after the probe has covalently labeled its target protein within a complex biological sample, enabling subsequent visualization or affinity purification for proteomic identification.
Development of Tool Compounds for Target Validation
Target validation is a critical step in drug discovery, confirming that modulation of a specific protein's function will have a therapeutic effect. tecan.com Tool compounds are selective small molecules used to engage a target in cellular or in vivo models. The azepane ring is a key feature in inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), which are important cancer targets. nih.gov
Starting from this compound, a fragment-based or diversity-oriented synthesis approach could be employed to generate a library of more complex azepane derivatives. The ethyl ester can be converted into an amide, a different ester, or reduced to an alcohol, providing diverse points for chemical elaboration. By systematically building upon this core structure, new tool compounds can be developed to potently and selectively interact with specific protein targets, helping to validate their roles in disease and paving the way for new therapeutic strategies. researchgate.net
Advancements in Analytical Techniques for Azepane Research
Progress in the synthesis and application of azepane derivatives is intrinsically linked to advancements in analytical chemistry that allow for their precise characterization.
High-Resolution Mass Spectrometry for Reaction Monitoring
High-resolution mass spectrometry (HRMS) is a powerful technique for real-time, online monitoring of chemical reactions. nih.gov It provides precise mass measurements, enabling the unambiguous identification of reactants, intermediates, products, and byproducts based on their elemental formulas. nih.gov
For the synthesis of this compound itself (e.g., via alkylation of ε-caprolactam), HRMS can be used to track the reaction's progress and optimize conditions to maximize yield and minimize impurity formation. In its subsequent use, such as in polymerization reactions, HRMS can monitor the rate of monomer consumption and the formation of oligomers. rsc.org The high mass accuracy allows for the differentiation of species with very similar masses, providing a detailed mechanistic picture of the chemical processes involved. The predicted mass-to-charge ratios for the title compound under various ionization conditions are central to this analysis. uni.lu
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₀H₁₇NO₃) This table is interactive. You can sort and filter the data.
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₁₈NO₃]⁺ | 200.12813 |
| [M+Na]⁺ | [C₁₀H₁₇NNaO₃]⁺ | 222.11007 |
| [M+K]⁺ | [C₁₀H₁₇KNO₃]⁺ | 238.08401 |
| [M-H]⁻ | [C₁₀H₁₆NO₃]⁻ | 198.11357 |
Data sourced from predictive models based on the compound's formula. uni.lu
Advanced Chromatographic Separations for Complex Mixtures
The analysis and purification of azepane derivatives, including this compound, from complex reaction mixtures are critical for ensuring the quality and efficacy of resulting products. Modern chromatographic techniques offer powerful tools for achieving high-resolution separations of these compounds.
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis of non-volatile and thermally sensitive compounds like N-substituted caprolactams. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common approach. For instance, caprolactam itself can be effectively analyzed using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com A typical HPLC method for the analysis of caprolactam and its derivatives might employ an ODS (octadecylsilyl) chromatographic column with a mobile phase of methanol (B129727) and a buffer salt solution. google.com Detection is often achieved using UV or evaporative light scattering detectors (ELSD). google.com
For more complex mixtures, especially those containing stereoisomers, chiral chromatography is indispensable. Many azepane derivatives possess chiral centers, making the separation of enantiomers crucial, particularly in pharmaceutical applications. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. These separations can be challenging and often require careful optimization of the mobile phase composition and temperature.
The development of advanced chromatographic techniques continues to push the boundaries of separation science. Ultra-High-Performance Liquid Chromatography (UHPLC), with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. Furthermore, two-dimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), provide significantly enhanced peak capacity for the analysis of highly complex samples.
The table below presents hypothetical data for the separation of a mixture containing this compound and related impurities using a standard reversed-phase HPLC method.
Table 1: Hypothetical HPLC Separation of a Reaction Mixture Containing this compound
| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
|---|---|---|---|
| ε-Caprolactam (starting material) | 3.5 | 5.2 | - |
| Ethyl chloroacetate (B1199739) (reagent) | 4.8 | 2.1 | 2.1 |
| This compound | 8.2 | 89.5 | 4.5 |
| Di-alkylated by-product | 10.5 | 3.2 | 2.8 |
The following interactive table provides details on a potential Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound after a hypothetical derivatization step.
Table 2: Potential GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 40-400 |
These advanced chromatographic methods are essential for the future development of azepane chemistry, enabling more efficient process optimization, impurity profiling, and quality control.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for ethyl 2-(2-oxoazepan-1-yl)acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation, cyclization, or functional group transformations. Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) are often required for cyclization steps to form the azepan ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while inert atmospheres (e.g., nitrogen) prevent oxidation of sensitive intermediates .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate nucleophilic substitutions in esterification steps .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMF, 100°C, N₂ atmosphere | 65 | 95 | |
| Esterification | Ethyl chloroacetate, K₂CO₃ | 78 | 92 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the azepan ring structure and ester group connectivity. For example, the carbonyl signal (C=O) appears at ~170 ppm in ¹³C NMR .
- X-ray crystallography : Resolves bond lengths and angles, particularly for the seven-membered azepan ring, which often adopts a boat conformation .
- IR spectroscopy : Identifies carbonyl stretches (~1750 cm⁻¹ for ester, ~1680 cm⁻¹ for lactam) .
Q. What are the common chemical reactions involving this compound, and what are their mechanisms?
- Methodological Answer :
- Nucleophilic acyl substitution : The ester group reacts with amines or alcohols under basic conditions to form amides or new esters .
- Ring-opening reactions : The lactam (azepan-2-one) moiety can undergo hydrolysis in acidic or basic media to yield linear amino acids .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
- Methodological Answer :
- Byproduct analysis : Use LC-MS or TLC to monitor intermediates. For example, oxidation byproducts can arise if inert atmospheres are not maintained during cyclization .
- Solvent screening : Test solvents like THF or acetonitrile to reduce dimerization side reactions observed in polar aprotic solvents .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) may improve selectivity in coupling steps .
Q. How should discrepancies in spectroscopic data between theoretical and experimental results be addressed?
- Methodological Answer :
- Cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities. For instance, computational DFT calculations can predict NMR shifts for comparison .
- Impurity profiling : Use HPLC to isolate and characterize minor components affecting spectral clarity .
Q. What strategies are employed to determine the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., proteases) using fluorometric or colorimetric substrates. For example, benzodiazepine-like derivatives show activity in GABA receptor binding studies .
- Molecular docking : Use software like AutoDock to predict interactions between the lactam ring and enzyme active sites .
Data Contradiction Analysis
Q. How can conflicting reports on the stability of this compound in aqueous media be resolved?
- Methodological Answer :
- pH-dependent studies : Conduct stability tests at varying pH levels (2–12) to identify degradation pathways. For example, the lactam ring hydrolyzes rapidly under acidic conditions (pH < 4) but remains stable in neutral buffers .
- Accelerated stability testing : Use high-temperature conditions (40–60°C) to simulate long-term storage and identify degradation products via LC-MS .
Structural and Mechanistic Insights
Q. What computational methods are used to predict the conformational dynamics of the azepan ring?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ring puckering and boat-chair transitions in solvent environments (e.g., water, DMSO) to correlate with experimental NMR data .
- DFT calculations : Optimize geometry and calculate thermodynamic stability of ring conformers using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
